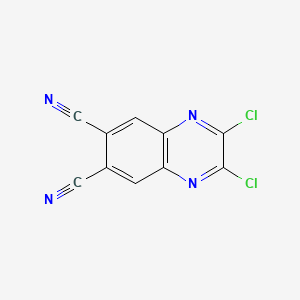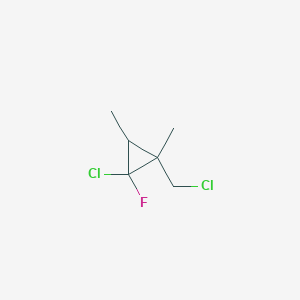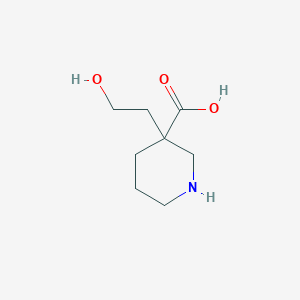
2,3-Dichloroquinoxaline-6,7-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloroquinoxaline-6,7-dicarbonitrile: is a chemical compound with the molecular formula C10H2Cl2N4 and a molecular weight of 249.06 g/mol . It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 3 positions and two cyano groups at the 6 and 7 positions on the quinoxaline ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,3-Dichloroquinoxaline-6,7-dicarbonitrile typically begins with the appropriate quinoxaline derivatives.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: 2,3-Dichloroquinoxaline-6,7-dicarbonitrile undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoxaline ring.
Cyclization Reactions: It can also undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Quinoxalines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Quinoxalines: Depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 2,3-Dichloroquinoxaline-6,7-dicarbonitrile is used as a building block in organic synthesis for the preparation of more complex quinoxaline derivatives. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique chemical structure imparts desirable properties to these materials .
Mécanisme D'action
The mechanism of action of 2,3-Dichloroquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,3-Dichloroquinoxaline: A closely related compound with similar chemical properties but lacking the cyano groups at the 6 and 7 positions.
6,7-Dichloroquinoxaline-2,3-dione: Another derivative with different functional groups, leading to distinct chemical behavior.
Uniqueness: 2,3-Dichloroquinoxaline-6,7-dicarbonitrile is unique due to the presence of both chlorine and cyano groups on the quinoxaline ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C10H2Cl2N4 |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
2,3-dichloroquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C10H2Cl2N4/c11-9-10(12)16-8-2-6(4-14)5(3-13)1-7(8)15-9/h1-2H |
Clé InChI |
IAIQEAZCFVBKCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1N=C(C(=N2)Cl)Cl)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13237471.png)
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237474.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)


![5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)





![[(2-Methylpropyl)sulfamoyl]amine](/img/structure/B13237533.png)
![5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)

